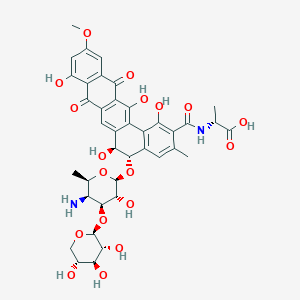

Benanomicin B

Description

Properties

CAS No. |

116249-66-2 |

|---|---|

Molecular Formula |

C39H42N2O18 |

Molecular Weight |

826.8 g/mol |

IUPAC Name |

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C39H42N2O18/c1-10-5-17-23(30(48)20(10)36(52)41-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(42)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(40)12(3)57-39)59-38-32(50)29(47)19(43)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,42-43,46-51H,9,40H2,1-4H3,(H,41,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1 |

InChI Key |

IHIIRQILYAXIOH-NUVDETJMSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |

Synonyms |

enanomicin B pradimicin C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Isolation of Benanomicin B from Actinomadura sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Benanomicin B, an antifungal and antiviral metabolite produced by Actinomadura sp. MH193-16F4. This document details the experimental protocols for the fermentation of the producing organism, the extraction and purification of this compound, and its key physicochemical and biological properties.

Discovery of this compound

Benanomicin A and B were first reported as new antifungal antibiotics in 1988, isolated from the culture broth of an actinomycete, strain MH193-16F4, which was identified as a species of Actinomadura. The producing strain, Actinomadura sp. MH193-16F4, was deposited as FERM P-9511. Subsequent studies led to the elucidation of their complex chemical structures.[1] this compound, along with its analogue Benanomicin A, belongs to the benzo[a]naphthacenequinone group of antibiotics.[1]

Physicochemical Properties of this compound

This compound is a reddish powder with the molecular formula C39H42N2O18.[1] Its structure was determined through spectral analyses, including UV-visible, IR, and NMR spectroscopy, as well as through chemical degradation studies.[1]

| Property | Value | Reference |

| Molecular Formula | C39H42N2O18 | [1] |

| Molecular Weight | 826.75 g/mol | [1] |

| Appearance | Reddish powder | [1] |

| Solubility | Soluble in DMSO and aqueous pyridine; sparingly soluble in methanol and water; insoluble in acetone, ethyl acetate, chloroform, and n-hexane. | [1] |

| UV λmax (nm) (ε) | In 0.1 M phosphate buffer (pH 7.0): 228 (45,000), 254 (28,500), 305 (sh, 8,000), 495 (10,500) | [1] |

Experimental Protocols

Fermentation of Actinomadura sp. MH193-16F4

The production of this compound is achieved through submerged fermentation of Actinomadura sp. MH193-16F4.

Culture Medium and Conditions:

A seed culture is initiated by inoculating a loopful of spores and mycelia from a slant culture into a 100-ml flask containing 20 ml of a seed medium. The seed medium consists of:

-

2.0% Glucose

-

1.0% Soluble starch

-

0.5% Yeast extract

-

0.5% Polypeptone

-

0.2% Meat extract

-

0.2% NaCl

-

0.05% KH2PO4

-

0.05% MgSO4·7H2O

-

0.3% CaCO3

The pH of the seed medium is adjusted to 7.2 before autoclaving. The seed culture is incubated at 27°C for 48 hours on a rotary shaker.

For production, 1 ml of the seed culture is transferred to a 500-ml flask containing 100 ml of a production medium. The production medium has the following composition:

-

3.0% Soluble starch

-

1.0% Soybean meal

-

0.2% Yeast extract

-

0.1% (NH4)2SO4

-

0.1% K2HPO4

-

0.1% MgSO4·7H2O

-

0.5% CaCO3

The pH of the production medium is adjusted to 7.4 before autoclaving. The production culture is then incubated at 27°C for 5 days on a rotary shaker.

Isolation and Purification of this compound

This compound is isolated from the culture filtrate through a multi-step chromatographic process.

-

Adsorption to Diaion HP-20: The culture filtrate (e.g., 10 liters) is adjusted to pH 4.0 and applied to a column of Diaion HP-20 resin. The column is washed with water and then eluted with 80% aqueous acetone.

-

Silica Gel Chromatography: The active fractions from the Diaion HP-20 column are concentrated and subjected to silica gel column chromatography using a solvent system of chloroform-methanol-water (10:3:1).

-

Sephadex LH-20 Chromatography: The fractions containing this compound are further purified by chromatography on a Sephadex LH-20 column, eluting with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC on a C18 column. A typical mobile phase is a gradient of acetonitrile in 0.05 M ammonium acetate buffer (pH 4.5).[1]

Structure Elucidation and Spectroscopic Data

The structure of this compound was determined by detailed analysis of its spectroscopic data, particularly 1H and 13C NMR, in conjunction with chemical degradation studies.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound in pyridine-d5.[1]

Table 1: ¹H NMR Chemical Shifts (in pyridine-d5)

| Proton | Chemical Shift (δ, ppm) |

| 1-OH | 15.30 (s) |

| 3-CH3 | 2.58 (s) |

| 4-H | 7.69 (s) |

| 5-H | 6.03 (d, 9.0 Hz) |

| 6-H | 5.53 (d, 9.0 Hz) |

| 6-OH | 14.65 (s) |

| 7-H | 7.96 (s) |

| 9-OH | 13.08 (s) |

| 10-H | 7.50 (s) |

| 11-OCH3 | 3.82 (s) |

| 12-H | 7.33 (s) |

| 14-OH | 15.93 (s) |

| Ala-NH | 9.02 (d, 8.0 Hz) |

| Ala-α-H | 5.10 (dq, 8.0, 7.0 Hz) |

| Ala-β-CH3 | 1.68 (d, 7.0 Hz) |

| 1'-H | 5.48 (d, 7.5 Hz) |

| 2'-H | 4.38 (dd, 7.5, 9.0 Hz) |

| 3'-H | 4.18 (dd, 9.0, 3.0 Hz) |

| 4'-H | 4.50 (d, 3.0 Hz) |

| 5'-H | 3.82 (m) |

| 6'-CH3 | 1.57 (d, 6.0 Hz) |

| 1''-H | 4.90 (d, 7.5 Hz) |

| 2''-H | 4.08 (dd, 7.5, 9.0 Hz) |

| 3''-H | 4.23 (dd, 9.0, 9.0 Hz) |

| 4''-H | 4.33 (ddd, 9.0, 9.0, 5.0 Hz) |

| 5''-Hax | 3.88 (dd, 11.0, 9.0 Hz) |

| 5''-Heq | 4.30 (dd, 11.0, 5.0 Hz) |

Table 2: ¹³C NMR Chemical Shifts (in pyridine-d5)

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 163.2 |

| 1a | 111.4 |

| 2 | 137.9 |

| 3 | 146.9 |

| 3-CH3 | 22.1 |

| 4 | 119.2 |

| 4a | 132.8 |

| 5 | 70.8 |

| 5a | 132.8 |

| 6 | 76.8 |

| 6a | 114.1 |

| 7 | 120.5 |

| 7a | 134.1 |

| 8 | 188.5 |

| 8a | 114.1 |

| 9 | 162.2 |

| 10 | 108.2 |

| 11 | 160.8 |

| 11-OCH3 | 56.1 |

| 12 | 100.8 |

| 12a | 135.0 |

| 13 | 182.2 |

| 13a | 110.0 |

| 14 | 162.2 |

| 14a | 111.4 |

| CO | 166.8 |

| Ala-α-C | 51.3 |

| Ala-β-C | 18.2 |

| Ala-COOH | 176.9 |

| 1' | 102.5 |

| 2' | 73.1 |

| 3' | 83.1 |

| 4' | 76.8 |

| 5' | 72.5 |

| 6' | 17.6 |

| 1'' | 105.7 |

| 2'' | 75.2 |

| 3'' | 78.1 |

| 4'' | 71.3 |

| 5'' | 67.2 |

Biological Activity

This compound exhibits significant in vitro activity against a range of fungi, including yeasts and filamentous fungi. It also demonstrates antiviral activity, notably against the Human Immunodeficiency Virus (HIV).[2]

Table 3: Antifungal Activity of this compound (MIC, μg/ml)

| Organism | MIC (μg/ml) | Reference |

| Cryptococcus neoformans F-10 | 1.56 | |

| Candida pseudotropicalis F-2 | 6.25 | |

| Candida krusei F-5 | 6.25 | |

| Candida sp. Yu-1200 | 6.25 | |

| Saccharomyces cerevisiae F-7 | 6.25 |

This compound has also been shown to inhibit the infection of human T-cells by HIV-1 and prevent syncytium formation at concentrations of 10-100 μg/ml.[2] The biological activity of benanomicins is dependent on the presence of the free carboxyl group and at least one of the sugar moieties.[2]

Conclusion

This technical guide has provided a detailed overview of the discovery, isolation, and characterization of this compound from Actinomadura sp. MH193-16F4. The experimental protocols for fermentation and purification, along with comprehensive physicochemical and biological data, are presented to aid researchers and scientists in the fields of natural product chemistry, microbiology, and drug development. The unique structure and potent biological activities of this compound make it an interesting candidate for further investigation and development as a therapeutic agent.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Benanomicin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benanomicin B is a member of the benanomicin-pradimicin class of antibiotics, known for its antifungal and antiviral activities. This technical guide provides a detailed overview of the chemical structure and absolute stereochemistry of this compound. It includes a summary of its physicochemical properties, a visualization of its complex three-dimensional structure, and an outline of the experimental protocols for its isolation and synthesis. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex glycosidic antibiotic belonging to the anthracycline family.[1][2] Its structure is characterized by a benzo[a]naphthacene-8,13-dione aglycone, a D-alanine moiety, and a disaccharide unit. The absolute stereochemistry of its twelve stereocenters has been determined through extensive spectroscopic analysis and total synthesis.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₃₉H₄₂N₂O₁₈ | [3] |

| Molecular Weight | 826.75 g/mol | [3] |

| IUPAC Name | (2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid | [4] |

| CAS Number | 116249-66-2 | [5] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO | [5][6] |

| Optical Activity | (+) | [3] |

Stereochemistry

This compound possesses a total of 12 defined stereocenters, the configurations of which are crucial for its biological activity. The absolute stereochemistry has been elucidated and is presented in the IUPAC name.[4] The stereochemical complexity of this compound has made it a challenging target for total synthesis, which has been achieved with regio- and stereocontrol.[1][2]

Spectroscopic Data for Structural Elucidation

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the primary literature contains the detailed spectral data, the following tables summarize the types of data used.

Table 1: Summary of Expected ¹H NMR Data

| Proton | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Aromatic Protons | 6.0 - 8.0 | s, d, t, m | 1 - 10 |

| Anomeric Protons | 4.5 - 5.5 | d | 2 - 8 |

| Aliphatic Protons | 1.0 - 4.5 | s, d, t, q, m | 1 - 15 |

| Exchangeable Protons (OH, NH, COOH) | Variable | br s | - |

Table 2: Summary of Expected ¹³C NMR Data

| Carbon Type | Expected Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 160 - 200 |

| Aromatic/Olefinic (C=C) | 100 - 160 |

| Glycosidic (O-C-O) | 90 - 110 |

| Aliphatic (C-O, C-N) | 50 - 90 |

| Aliphatic (C-C) | 10 - 50 |

Table 3: Mass Spectrometry Data

| Ionization Mode | Observed m/z | Interpretation |

| ESI-MS (+) | 827.25 [M+H]⁺ | Protonated molecule |

| 849.23 [M+Na]⁺ | Sodium adduct | |

| HRMS | 826.2491 (calculated for C₃₉H₄₂N₂O₁₈) | Exact mass confirms molecular formula |

Experimental Protocols

Isolation from Actinomadura sp. MH193-16F4

This compound is a natural product isolated from the culture filtrate of the bacterium Actinomadura sp. MH193-16F4.[7] The general isolation procedure involves the following steps:

Caption: General workflow for the isolation of this compound.

Total Synthesis

The total synthesis of this compound is a complex undertaking that has been successfully achieved.[2] The strategies employed focus on the stereocontrolled construction of the aglycone and the regioselective glycosylation. A simplified logical workflow is presented below.

Caption: Logical steps in the total synthesis of this compound.

Chemical Structure Visualization

The following diagram illustrates the chemical structure of this compound with its key functional groups and stereochemistry.

Caption: Block diagram of this compound's major components.

For a detailed 2D representation, please refer to the IUPAC name and associated chemical structure databases. A simplified DOT language representation of the core structure is as follows:

Caption: Simplified connectivity of the this compound core ring system.

Conclusion

This compound is a structurally intricate natural product with significant biological activities. Its complex stereochemistry and functional group array present a formidable challenge for chemical synthesis and a fascinating subject for biosynthetic studies. This guide provides a foundational understanding of its chemical nature, intended to support further research and development efforts in the field of antibiotics. For more detailed experimental data and protocols, readers are encouraged to consult the primary literature cited herein.

References

- 1. Isolation of new minor benanomicins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regio- and stereocontrolled total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragmentation characteristics of b(n) (n=2-15) ions from protonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Benanomicin B Against Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benanomicin B belongs to the pradimicin-benanomicin family of antibiotics, a unique class of natural products with potent antifungal properties. While much of the detailed mechanistic work has been conducted on its close analog, Benanomicin A, the structural and functional similarities between the two compounds allow for a well-supported extrapolation of the mechanism of action for this compound. This guide synthesizes the current understanding of how benanomicins, with a specific focus on the inferred mechanism of this compound, exert their fungicidal effects. The primary mode of action is a calcium-dependent binding to mannan glycans on the fungal cell surface, leading to a disruption of plasma membrane integrity and subsequent cell death. This document provides a comprehensive overview of the available data, detailed experimental protocols for studying this mechanism, and visual representations of the key pathways and workflows.

Core Mechanism of Action: A Lectin-Like Interaction

The pradimicin-benanomicin class of antibiotics, including this compound, operates through a distinctive "lectin-like" mechanism. This involves a specific, non-covalent binding to mannose-containing polysaccharides (mannans) present on the outer surface of fungal cells.[1][2] This interaction is a key distinguishing feature from many other classes of antifungal agents that target ergosterol biosynthesis or cell wall synthesis enzymes.

The proposed mechanism can be broken down into the following key steps:

-

Calcium-Dependent Binding to Mannan: Benanomicins require the presence of calcium ions (Ca2+) to bind effectively to the mannan portion of mannoproteins embedded in the fungal cell wall and plasma membrane.[3]

-

Disruption of Plasma Membrane Integrity: Upon binding to mannan, this compound is thought to induce a conformational change or disruption in the architecture of the cell envelope. This leads to a loss of the plasma membrane's ability to act as a selective barrier.[1][4]

-

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential small molecules and ions from the cytoplasm, including potassium (K+) and ATP.[4]

-

Inhibition of Cellular Processes: The loss of ion gradients and ATP, coupled with the disruption of the membrane, leads to the cessation of vital cellular processes. Notably, the uptake of nutrients, such as glucose, is inhibited.[4]

-

Fungicidal Effect: The culmination of these events is cell death, making this compound a fungicidal agent against susceptible pathogens.[3]

This mechanism is particularly effective against actively growing and metabolizing fungal cells, as the dynamic nature of the cell envelope during growth may render it more susceptible to the disruptive effects of the antibiotic.[4]

Structural Insights and Structure-Activity Relationships

Studies on Benanomicin A and its analogs have revealed critical structural features necessary for its antifungal activity, which are directly applicable to this compound:

-

D-alanine Moiety: The presence of a free carboxyl group on the D-alanine component of the molecule is essential for its binding and antifungal properties.[3]

-

Sugar Moiety: The disaccharide portion of the molecule is crucial for the interaction with mannan.[3]

-

Hydroxyl vs. Amino Group: Benanomicin A possesses an amino group on its sugar moiety, while this compound has a hydroxyl group in the same position. Research has shown that this substitution does not lead to a loss of activity, indicating that both are capable of facilitating the necessary interactions for the antifungal effect.[3]

Quantitative Data on Antifungal Activity

While comprehensive quantitative data specifically for this compound is limited in the public domain, the available information, combined with more extensive data for the structurally similar Benanomicin A, provides a strong indication of its antifungal spectrum and potency.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Fungal Pathogen | MIC (µg/mL) |

| Cryptococcus neoformans F-10 | 1.56 |

| Candida pseudotropicalis F-2 | 6.25 |

| Candida krusei F-5 | 6.25 |

| Candida sp. Yu-1200 | 6.25 |

| Saccharomyces cerevisiae F-7 | 6.25 |

Data sourced from publicly available information.

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Benanomicin A

| Fungal Pathogen | MIC Range (µg/mL) |

| Candida albicans | 1.56 - 12.5 |

| Candida glabrata | 3.13 - 12.5 |

| Candida tropicalis | 1.56 - 6.25 |

| Cryptococcus neoformans | 0.78 - 3.13 |

| Aspergillus fumigatus | 5 - 20 |

| Aspergillus flavus | 10 - 40 |

| Sporothrix schenckii | 2.5 - 5 |

| Dermatophytes | 2.5 - 80 |

| Zygomycetes | >80 |

This table presents a summary of the broader activity of the benanomicin class, primarily based on data for Benanomicin A.[3][5]

Experimental Protocols

The following sections detail the methodologies for key experiments that can be employed to investigate the mechanism of action of this compound. These protocols are based on standard techniques used in mycology and for the study of antifungal agents with similar modes of action.

Mannan Binding Assay

This assay is designed to confirm the direct interaction of this compound with fungal mannan.

Principle: The binding of this compound to mannan can be quantified using an enzyme-linked lectin binding assay (ELLBA) format.

Methodology:

-

Preparation of Mannan-Coated Plates:

-

Dissolve purified fungal mannan (e.g., from Saccharomyces cerevisiae or Candida albicans) in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6) at a concentration of 10-50 µg/mL.

-

Add 100 µL of the mannan solution to each well of a 96-well microtiter plate.

-

Incubate the plate overnight at 4°C to allow for passive adsorption.

-

Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding sites by adding 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.

-

Wash the wells three times with the wash buffer.

-

-

Binding of this compound:

-

Prepare serial dilutions of this compound in a binding buffer (e.g., Tris-buffered saline with 1 mM CaCl2).

-

Add 100 µL of each dilution to the mannan-coated wells.

-

Incubate for 1-2 hours at room temperature.

-

Wash the wells five times with the wash buffer to remove unbound this compound.

-

-

Detection (Indirect Method):

-

As this compound is not typically labeled, an indirect detection method using a specific antibody would be required. If an antibody is not available, a competition assay with a labeled mannan-binding lectin (e.g., biotinylated Concanavalin A) could be developed.

-

-

Data Analysis:

-

The amount of bound this compound (or the displacement of a labeled probe) is measured, and binding curves are generated to determine the binding affinity (e.g., Kd).

-

Membrane Permeability Assay (K+ and ATP Leakage)

This assay assesses the disruption of the fungal plasma membrane by measuring the efflux of intracellular components.

Principle: Damage to the plasma membrane leads to the release of intracellular potassium ions and ATP into the extracellular medium.

Methodology:

-

Fungal Cell Preparation:

-

Grow the fungal pathogen of interest (e.g., Candida albicans) in a suitable liquid medium to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them twice with a low-potassium, buffer solution (e.g., MES-Tris buffer, pH 6.5).

-

Resuspend the cells in the same buffer to a defined cell density (e.g., 1 x 10^7 cells/mL).

-

-

Treatment with this compound:

-

Add this compound to the cell suspension at various concentrations (e.g., 0.5x, 1x, 2x MIC).

-

Incubate the cell suspensions at an appropriate temperature (e.g., 37°C) with gentle agitation.

-

At specific time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cell suspension.

-

-

Measurement of K+ Leakage:

-

Centrifuge the aliquots to pellet the fungal cells.

-

Measure the concentration of K+ in the supernatant using a potassium-sensitive electrode or atomic absorption spectrophotometry.

-

-

Measurement of ATP Leakage:

-

Centrifuge the aliquots.

-

Measure the ATP concentration in the supernatant using a luciferin-luciferase-based bioluminescence assay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Express the amount of leaked K+ and ATP as a percentage of the total intracellular content (determined by boiling or lysing an equivalent number of cells).

-

Plot the leakage over time for each concentration of this compound.

-

Plasma Membrane H+-ATPase Activity Assay

This assay determines the inhibitory effect of this compound on the activity of a key fungal plasma membrane enzyme.

Principle: The activity of H+-ATPase is measured by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of ATP.

Methodology:

-

Preparation of Fungal Plasma Membranes:

-

Grow the fungal cells and harvest them in the logarithmic phase.

-

Generate spheroplasts by enzymatic digestion of the cell wall (e.g., using zymolyase).

-

Lyse the spheroplasts by osmotic shock and homogenize the lysate.

-

Isolate the plasma membrane fraction by differential centrifugation and/or sucrose density gradient centrifugation.

-

-

ATPase Activity Assay:

-

The assay mixture should contain a buffer at the optimal pH for the enzyme (e.g., MES-Tris, pH 6.5), MgSO4, ATP, and the isolated plasma membrane fraction.

-

Add various concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30-37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a solution like sodium dodecyl sulfate (SDS).

-

Measure the amount of inorganic phosphate released using a colorimetric method (e.g., the Fiske-Subbarow method).

-

-

Data Analysis:

-

Calculate the specific activity of the H+-ATPase (e.g., in nmol Pi/min/mg protein).

-

Determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action and experimental workflows.

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound.

Experimental Workflow: Membrane Permeability Assay

Caption: Workflow for assessing fungal membrane permeability.

Logical Relationship: Structure and Activity

Caption: Key structural requirements for this compound activity.

Conclusion and Future Directions

This compound is a promising antifungal agent with a mechanism of action that is distinct from many currently used drugs. Its ability to target the mannan component of the fungal cell envelope makes it less susceptible to resistance mechanisms that affect azoles and echinocandins. The fungicidal nature of this compound is a significant advantage in the treatment of severe fungal infections.

While the core mechanism has been largely elucidated through studies on Benanomicin A, further research specifically on this compound is warranted. This should include:

-

Comprehensive Antifungal Susceptibility Testing: Determining the MIC values of this compound against a broad panel of clinical isolates, including resistant strains, is crucial for defining its spectrum of activity.

-

Direct Mechanistic Studies: Confirmation of the proposed mechanism using this compound in the experimental protocols outlined in this guide would provide definitive evidence.

-

Investigation of Downstream Effects: While the primary target is the cell envelope, exploring any potential secondary effects on fungal signaling pathways or cellular processes could reveal additional aspects of its activity.

-

In Vivo Efficacy Studies: Building on the existing in vivo data for Benanomicin A, further studies with this compound in animal models of fungal disease are necessary to establish its therapeutic potential.

This technical guide provides a solid foundation for researchers and drug development professionals working with this compound, summarizing the current knowledge and providing the tools to further investigate its unique antifungal properties.

References

- 1. Recent developments in pradimicin-benanomicin and triazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. The in-vitro activity of an antifungal antibiotic benanomicin A in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

In vitro and in vivo efficacy studies of Benanomicin B

An In-depth Technical Guide to the In Vitro and In Vivo Efficacy of Benanomicin B

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a benzo[a]naphthacenequinone antibiotic isolated from the culture fluid of Actinomadura sp. MH193-16F4.[1] It belongs to the same family as the more extensively studied Benanomicin A and the Pradimicins.[2][3] This document provides a comprehensive overview of the available efficacy data for this compound, supplemented with data from its close analog, Benanomicin A, to offer a broader context for its potential as a therapeutic agent. The guide covers its in vitro antifungal and anti-HIV activities, the in vivo efficacy demonstrated by its class, proposed mechanisms of action, and detailed experimental protocols. While research specifically detailing the in vivo efficacy and anticancer activity of this compound is limited in publicly accessible literature, the data from its analogs suggest a promising area for further investigation.

In Vitro Efficacy Studies

In vitro studies have demonstrated that this compound possesses both antifungal and antiviral properties.

Antifungal Activity

This compound has shown efficacy against a range of pathogenic fungi, particularly species of Candida and Cryptococcus.[1] The minimum inhibitory concentration (MIC) values for several fungal strains have been determined.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Cryptococcus neoformans F-10 | 1.56 µg/mL | [1] |

| Candida pseudotropicalis F-2 | 6.25 µg/mL | [1] |

| Candida kusei F-5 | 6.25 µg/mL | [1] |

| Candida sp. Yu-1200 | 6.25 µg/mL | [1] |

| Saccharomyces cerevisiae F-7 | 6.25 µg/mL |[1] |

For comparative purposes, its analog Benanomicin A has been studied more extensively and exhibits a broad antifungal spectrum. It is active against numerous yeasts, dimorphic fungi, and dermatophytes, with its action being fungicidal.[4][5] The MICs for Benanomicin A against some pathogens are comparable to those of Amphotericin B, though for many strains, they are two to eightfold higher.[5][6]

Anti-HIV Activity

In addition to its antifungal properties, this compound has been reported to exhibit anti-HIV-1 activity.

Table 2: In Vitro Anti-HIV-1 Activity of this compound

| Assay | Effective Concentration | Effect | Reference |

|---|---|---|---|

| HIV-1 Infection of Human T-cells | 10 - 100 µg/mL | Prevention of Infection | [1] |

| Syncytium Formation by HIV-1 | 10 - 100 µg/mL | Inhibition |[1] |

In Vivo Efficacy Studies

Detailed in vivo efficacy studies for this compound are not extensively covered in the available literature. However, robust in vivo data for the closely related Benanomicin A provide valuable insight into the potential therapeutic efficacy of this antibiotic class in animal models of systemic fungal infections.[7][8]

Studies on Benanomicin A were conducted in murine models of systemic infections caused by Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.[7][8] The efficacy was compared with standard antifungal agents, Amphotericin B and fluconazole. A key finding was that the efficacy of Benanomicin A was more pronounced with multiple doses compared to a single dose.[7] It effectively eradicated C. albicans from the kidneys of infected mice, comparable to Amphotericin B.[7]

Table 3: In Vivo Antifungal Activity of Benanomicin A (Subcutaneous Administration)

| Infection Model | Pathogen | ED₅₀ of Benanomicin A (mg/kg/day) | ED₅₀ of Amphotericin B (mg/kg/day) | ED₅₀ of Fluconazole (mg/kg/day) | Reference |

|---|---|---|---|---|---|

| Systemic Candidiasis | Candida albicans | 1.30 | 0.067 | 4.10 | [7] |

| Systemic Aspergillosis | Aspergillus fumigatus | 19.0 | 0.47 | >50 | [7] |

| Systemic Cryptococcosis | Cryptococcus neoformans | 21.5 | 0.17 | 1.50 |[7] |

Mechanism of Action

The precise signaling pathways modulated by this compound have not been fully elucidated. However, studies on Benanomicin A provide a strong model for its mechanism of action. The action is fungicidal and appears to target the fungal cell wall and membrane.[4][9]

The proposed mechanism involves:

-

Binding to Mannan: Benanomicin A preferentially binds to mannan or mannoproteins in the fungal cell wall and membrane.[9]

-

Membrane Disruption: This binding disrupts the normal structure and function of the cell membrane in growing, metabolically active cells. This leads to a loss of the cell's permeability barrier.[9]

-

Ion and ATP Leakage: The compromised membrane integrity results in the leakage of intracellular components, such as K+ ions and ATP.[9]

-

Enzyme Inhibition: Benanomicin A has been shown to inhibit the in vitro activity of H+-ATPase from the yeast cell membrane.[9]

This multi-faceted attack on the cell's structural and functional integrity ultimately leads to cell death.

Caption: Proposed antifungal mechanism of action for Benanomicins.

Experimental Protocols & Workflows

This section details the methodologies for key experiments used to evaluate the efficacy of Benanomicins.

In Vitro Antifungal Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.

Protocol:

-

Preparation of Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and adjusted to a standardized concentration (e.g., 10⁴ to 10⁵ CFU/mL).

-

Drug Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid culture medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (no drug) and negative control (no inoculum) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes complete visual inhibition of fungal growth.

Caption: General workflow for in vitro antifungal MIC determination.

In Vivo Murine Model of Systemic Infection

This protocol is based on the studies performed with Benanomicin A to evaluate therapeutic efficacy.[7][8]

Protocol:

-

Animal Model: Specific pathogen-free mice (e.g., ICR strain, female, 5 weeks old) are used.

-

Infection: Mice are infected intravenously (IV) via the tail vein with a lethal dose of the fungal pathogen (e.g., 1 x 10⁶ CFU/mouse of C. albicans).

-

Treatment Groups: Mice are randomized into several groups: a control group (vehicle only) and treatment groups receiving different doses of Benanomicin, Amphotericin B, or another comparator drug.

-

Drug Administration: Treatment begins shortly after infection (e.g., 1 hour post-infection). The drug is administered via a specified route (e.g., subcutaneously or intravenously) on a defined schedule (e.g., once daily for 5 consecutive days).

-

Monitoring: Mice are monitored daily for a set period (e.g., 28 days) for survival and signs of morbidity.

-

Efficacy Evaluation: The primary endpoint is the survival rate. The ED₅₀ (the dose required to protect 50% of the animals from death) is calculated. In some studies, secondary endpoints like fungal burden in target organs (e.g., kidneys) are assessed by homogenizing the tissue and plating for CFU counts.

Caption: Workflow for an in vivo murine systemic infection model.

Conclusion and Future Directions

This compound is an antibiotic with demonstrated in vitro activity against clinically relevant fungi and HIV-1. While specific in vivo and anticancer data for this compound are sparse, the comprehensive studies on its analog, Benanomicin A, reveal a potent fungicidal agent with significant therapeutic efficacy in animal models of systemic mycoses. The favorable safety profile of Benanomicin A compared to Amphotericin B further highlights the potential of this chemical class.[4]

Future research should focus on:

-

Comprehensive In Vivo Studies: Evaluating the in vivo efficacy of this compound in various infection models to determine its ED₅₀, pharmacokinetic, and pharmacodynamic properties.

-

Anticancer Evaluation: Systematically investigating the potential anticancer activity of this compound against a panel of human cancer cell lines and in xenograft models.

-

Mechanism Elucidation: Delving deeper into the molecular signaling pathways affected by this compound in both fungal and mammalian cells to better understand its efficacy and potential toxicities.

-

Synergy Studies: Exploring the combination of this compound with other existing antifungal or anticancer agents to identify potential synergistic interactions.

References

- 1. Anti-HIV and anti-fungal activity | this compound | フナコシ [funakoshi.co.jp]

- 2. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. General synthesis route to benanomicin-pradimicin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The in-vitro activity of an antifungal antibiotic benanomicin A in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The in-vivo activity of an antifungal antibiotic, benanomicin A, in comparison with amphotericin B and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Mode of antifungal action of benanomicin A in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Benanomicin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Benanomicin B, a potent antifungal and antiviral agent. This document synthesizes the current understanding of the key structural features required for its biological activity, details the experimental protocols for assessing its efficacy, and visually represents its proposed mechanisms of action.

Core Structure-Activity Relationships of Benanomicins

This compound belongs to the benanomicin class of antibiotics, characterized by a benzo[a]naphthacenequinone core, a sugar moiety, and an amino acid side chain. SAR studies have revealed that specific functional groups are critical for the biological activity of these compounds.

A pivotal study on the antifungal and antiviral activities of benanomicins and their analogues has established two fundamental requirements for their efficacy: the presence of a free carboxyl group and at least one sugar moiety .[1] Modification or removal of these groups leads to a significant loss of activity, highlighting their importance in the interaction with biological targets.

Further investigations into the binding of benanomicin A to fungal cells corroborated these findings. The research indicated that a carboxylic acid in the D-alanine moiety and the sugar moiety are essential for both binding to the fungal cell and the subsequent antifungal action.[2] Interestingly, the study also showed that the amino group on the sugar can be substituted with a hydroxyl group without a significant loss of activity, suggesting some flexibility in the structure of the sugar component.[2]

Antifungal Activity and Mechanism of Action

Benanomicin A, a closely related analogue of this compound, has been shown to exhibit a broad spectrum of antifungal activity against various yeasts and fungi.[4] The primary mechanism of its antifungal action involves the disruption of the fungal cell membrane's integrity and function.

The proposed sequence of events for the antifungal action of benanomicins is as follows:

-

Binding to the Fungal Cell Surface: Benanomicins preferentially bind to mannan or mannoproteins, which are key components of the yeast cell wall and cell membrane.[2][5] This interaction is a crucial first step for its antifungal effect.

-

Disruption of Cell Permeability: Upon binding, benanomicins disrupt the cell permeability barrier of growing fungal cells. This leads to the leakage of essential intracellular components such as potassium ions (K+) and ATP.[5]

-

Inhibition of H+-ATPase: Benanomicin A has been found to inhibit the activity of H+-ATPase in the yeast cell membrane.[5] This enzyme is vital for maintaining the electrochemical gradient across the membrane, which is necessary for nutrient uptake and intracellular pH regulation.

The culmination of these events leads to the cessation of fungal growth and, at higher concentrations, cell death.

Proposed Antifungal Signaling Pathway

Caption: Proposed mechanism of antifungal action of this compound.

Antiviral Activity and Mechanism of Action

Benanomicins have also demonstrated antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).[1] While the precise mechanism of action for this compound against HIV is not as extensively detailed as its antifungal action, the primary target is believed to be the viral enzyme, reverse transcriptase.

Reverse transcriptase is crucial for the replication of retroviruses like HIV, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. Inhibition of this enzyme effectively halts the viral life cycle.

Proposed Antiviral Signaling Pathway

Caption: Proposed mechanism of antiviral action of this compound.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.

1. Preparation of Fungal Inoculum:

- Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

- Prepare a suspension of the fungal colonies in sterile saline or broth.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

- Dilute the standardized suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.

2. Preparation of Antifungal Agent Dilutions:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

- Add 100 µL of the final fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

- Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

- Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC:

- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. The turbidity can be assessed visually or by using a microplate reader.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The structure-activity relationship of this compound underscores the critical roles of its free carboxyl group and sugar moiety in its antifungal and antiviral activities. While a detailed quantitative SAR is yet to be fully elucidated, the current understanding of its mechanism of action provides a solid foundation for the rational design of novel and more potent analogues. The disruption of the fungal cell membrane and the inhibition of viral reverse transcriptase are key therapeutic strategies that can be further exploited in the development of new anti-infective agents. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish a comprehensive quantitative SAR, which will be invaluable for optimizing its therapeutic potential.

References

- 1. Antifungal and antiviral activities of benanomicins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of benanomicin A to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino acid analogs of benanomicin A through desalaninebenanomicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The in-vitro activity of an antifungal antibiotic benanomicin A in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of antifungal action of benanomicin A in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benanomicin B: Target Identification and Validation Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation methods for Benanomicin B, a member of the pradimicin family of antibiotics. Due to the limited specific data available for this compound, this guide draws upon the broader scientific literature on pradimicins to infer and present the core principles and experimental methodologies.

Executive Summary

This compound is a polyketide antibiotic with recognized antifungal and antiviral properties. Its mechanism of action diverges from many conventional antibiotics that target specific enzymes or proteins. Instead, this compound and its congeners, the pradimicins, exhibit a unique "lectin-like" activity. The primary molecular target is not a protein but rather D-mannoside residues present on the glycoproteins and glycolipids of fungal and viral surfaces.

The interaction is calcium-dependent and leads to the formation of a ternary complex between the antibiotic, a calcium ion, and the D-mannoside moiety. This binding event disrupts the integrity of the cell membrane, ultimately leading to cell death. This guide will detail the methods used to identify this unconventional target and the experimental protocols to validate this interaction and its downstream consequences.

Target Identification: Unraveling the Mannoside Specificity

The identification of D-mannosides as the target of the pradimicin family, including this compound, has been a result of a combination of genetic, biochemical, and biophysical approaches.

Logical Workflow for Target Identification:

Benanomicin B and its Antiviral Properties Against HIV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the antiviral properties of Benanomicin B, with a specific focus on its activity against the Human Immunodeficiency Virus (HIV). Due to the limited availability of specific data for this compound, this document also includes comparative data for the more extensively studied analogue, Benanomicin A, to provide a broader context for the benanomicin class of compounds.

Introduction to Benanomicins

Benanomicins are a class of antibiotics produced by Actinomadura sp. that have demonstrated both antifungal and antiviral activities.[1][2] Structurally, they belong to the anthracycline group of natural products.[1] While initially investigated for their antifungal properties, early studies also revealed their potential as inhibitors of HIV.[1][2] This guide synthesizes the existing research to provide a detailed technical resource for professionals in the field of virology and drug development.

Quantitative Antiviral Data

| Compound | Assay | Target Cells | Endpoint | Effective Concentration | Citation |

| Benanomicin A | HIV-1 Infection Inhibition | Human T-cells | Prevention of Infection | 30-100 µg/mL | [3] |

| Benanomicin A | Syncytium Formation Inhibition | HIV-1 infected cells and uninfected CD4+ cells | Inhibition of cell fusion | 10-100 µg/mL | [3] |

Note: this compound has been reported to be less active than Benanomicin A, but specific inhibitory concentrations are not provided in the available literature.[2]

Experimental Protocols

The following sections detail the general methodologies that can be inferred from the literature for assessing the anti-HIV activity of compounds like benanomicins.

HIV-1 Infection Inhibition Assay

This assay is designed to evaluate the ability of a compound to prevent the infection of susceptible cells by HIV-1.

-

Cell Line: A human T-cell line susceptible to HIV-1 infection (e.g., MT-4, CEM) is typically used.

-

Virus: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB, NL4-3) is used to infect the cells.

-

Protocol:

-

T-cells are seeded in a multi-well plate.

-

The cells are pre-incubated with varying concentrations of the test compound (e.g., Benanomicin A or B) for a specified period.

-

A known amount of HIV-1 is added to the cell cultures.

-

The cultures are incubated for a period of 4-7 days to allow for viral replication.

-

The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen in the culture supernatant using an ELISA-based assay, or by observing the cytopathic effect (CPE) on the cells.

-

The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the viral marker or CPE by 50% compared to the untreated virus control.

-

Syncytium Formation Inhibition Assay

This assay assesses the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected CD4+ cells, a key mechanism of viral spread and cytopathicity.

-

Cell Lines:

-

A cell line chronically infected with HIV-1 that expresses the viral envelope glycoproteins (e.g., HUT-78/IIIB).

-

A CD4-positive cell line that is susceptible to fusion (e.g., SupT1).

-

-

Protocol:

-

The HIV-1 infected and uninfected CD4+ cells are co-cultured in the presence of various concentrations of the test compound.

-

The co-culture is incubated for 12-24 hours to allow for syncytium (giant cell) formation.

-

The number and size of syncytia are observed and quantified microscopically.

-

The IC50 is determined as the concentration of the compound that inhibits syncytium formation by 50% compared to the untreated control.

-

Mechanism of Action

The precise mechanism of the anti-HIV action of this compound has not been fully elucidated in the available literature. However, based on its known antifungal mechanism of binding to mannan on the cell surface of fungi and its ability to inhibit HIV-induced syncytium formation, a plausible mechanism of action against HIV can be hypothesized.[3][4] This proposed mechanism involves the interference with the initial stages of the HIV life cycle, specifically viral entry.

Hypothesized Mechanism of HIV Entry Inhibition

It is proposed that this compound, similar to its action on fungi, may bind to the high-mannose glycans present on the HIV-1 envelope glycoprotein gp120. This binding could sterically hinder the interaction of gp120 with its primary cellular receptor, CD4, and/or its co-receptors (CXCR4 or CCR5). By blocking this crucial initial binding step, this compound would prevent the subsequent conformational changes in the viral envelope glycoproteins that are necessary for the fusion of the viral and cellular membranes. This inhibition of fusion would effectively block the entry of the viral capsid into the host cell, thus halting the replication cycle at its earliest stage. The inhibition of syncytium formation provides strong evidence for this proposed mechanism, as this process is also mediated by the interaction between gp120 on infected cells and CD4 on uninfected cells.

Visualizations

The following diagrams illustrate the hypothesized mechanism of action and a general workflow for evaluating anti-HIV compounds.

Caption: Hypothesized mechanism of HIV-1 entry inhibition by this compound.

Caption: General workflow for in vitro evaluation of anti-HIV compounds.

Conclusion

References

- 1. New antifungal antibiotics, benanomicins A and B inhibit infection of T-cell with human immunodeficiency virus (HIV) and syncytium formation by HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal and antiviral activities of benanomicins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal activity and significant efficacy against a Pneumocystis carinii infected mouse model | Benanomicin A | フナコシ [funakoshi.co.jp]

- 4. Binding of benanomicin A to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Benanomicin B in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Benanomicin B, an antifungal and antiviral polyketide antibiotic produced by actinomycetes. Drawing upon genetic and biochemical studies of the closely related pradimicin family of antibiotics, this document elucidates the key enzymatic steps, genetic determinants, and proposed chemical transformations involved in the assembly of this complex natural product.

Introduction

Benanomicins, including this compound, are members of the benzo[a]naphthacenequinone group of aromatic polyketides, which also includes the pradimicins. These compounds, produced by species of the actinomycete genus Actinomadura, exhibit significant biological activities. The biosynthetic pathway of benanomicins is intricately linked to that of pradimicins, sharing a common polyketide backbone and many subsequent tailoring steps. This guide focuses on the current understanding of the this compound biosynthetic pathway, leveraging the comprehensive research conducted on the pradimicin biosynthetic gene cluster from Actinomadura hibisca.

The Benanomicin/Pradimicin Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). While the specific BGC for a benanomicin-producing strain like Actinomadura sp. AB1236 has not been fully sequenced and characterized in publicly available literature, extensive studies on the highly homologous pradimicin BGC from Actinomadura hibisca P157-2 provide a robust model. This cluster spans approximately 39 kb and contains 28 open reading frames (ORFs) that encode the requisite enzymatic machinery for the synthesis and tailoring of the polyketide scaffold[1][2].

Table 1: Proposed Functions of ORFs in the Pradimicin/Benanomicin Biosynthetic Gene Cluster [1]

| Gene | Proposed Function |

| Polyketide Synthase (Type II) | |

| prmA | Ketosynthase α (KSα) |

| prmB | Ketosynthase β (KSβ) / Chain Length Factor (CLF) |

| prmC | Acyl Carrier Protein (ACP) |

| prmD | Ketoreductase |

| prmK | Aromatase/Cyclase |

| prmL | Cyclase |

| Tailoring Enzymes | |

| pdmJ | Cytochrome P450 hydroxylase (C-5 hydroxylation) |

| pdmW | Cytochrome P450 hydroxylase (C-6 hydroxylation) |

| pdmN | D-alanine ligase |

| pdmF | O-methyltransferase (C-11) |

| pdmT | O-methyltransferase (C-7) |

| pdmO | N-methyltransferase |

| pdmH | Monooxygenase |

| pdmG | Oxidoreductase |

| Sugar Biosynthesis and Glycosylation | |

| pdmS | O-glycosyltransferase (attaches the first sugar) |

| pdmQ | O-glycosyltransferase (attaches the second sugar) |

| prmY | dNDP-glucose 4,6-dehydratase |

| prmX | dNDP-glucose synthase |

| Regulation and Resistance | |

| prmR1 | Transcriptional regulator |

| prmR2 | Transcriptional regulator |

| prmZ | ABC transporter-like protein (Resistance) |

| Other | |

| prmP1 | Biotin carboxylase |

| prmP2 | Biotin carboxyl carrier protein |

| prmP3 | Carboxyltransferase |

| prmE | Monooxygenase |

| prmI | Monooxygenase |

Note: This table is based on the pradimicin gene cluster and serves as a model for the this compound pathway due to their close biosynthetic relationship.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages: 1) formation of the polyketide aglycone, 2) tailoring of the aglycone, and 3) glycosylation.

The carbon skeleton of this compound is assembled by a type II polyketide synthase (PKS). This enzymatic complex iteratively condenses malonyl-CoA extender units to a starter unit, which is likely acetyl-CoA. The minimal PKS, comprising the ketosynthase α (prmA), chain length factor (prmB), and acyl carrier protein (prmC), is responsible for generating a dodecaketide (24-carbon) poly-β-ketone chain[3][4]. This linear chain then undergoes a series of cyclization and aromatization reactions, catalyzed by ketoreductases (prmD), aromatases (prmK), and cyclases (prmL), to form the characteristic benzo[a]naphthacenequinone core structure[3].

Following the formation of the core polyketide structure, a series of tailoring enzymes modify the aglycone to generate structural diversity. Key tailoring steps include:

-

Hydroxylation: Two cytochrome P450 hydroxylases, PdmJ and PdmW, introduce hydroxyl groups at the C-5 and C-6 positions of the aglycone, respectively. These enzymes have been shown to work synergistically, with the dihydroxylated product being formed efficiently when both enzymes are present[3][5][6].

-

D-alanine Ligation: The enzyme PdmN, an amino acid ligase, attaches a D-alanine moiety to the carboxyl group at C-16 of the aglycone[3][6]. This enzyme exhibits relaxed substrate specificity and can also incorporate other amino acids[3].

-

Methylation: Several methyltransferases are involved in modifying the aglycone and the sugar moieties. PdmF is proposed to be a C-11 O-methyltransferase, and PdmT a C-7 O-methyltransferase[6]. Another methyltransferase, PdmO, is responsible for the N-methylation of the aminosugar[6][7].

The final stage in the biosynthesis of this compound involves the attachment of sugar moieties, a process crucial for its biological activity. Two glycosyltransferases, PdmS and PdmQ, are responsible for the sequential addition of sugars[7][8].

-

First Glycosylation: PdmS attaches the first sugar, a 4,6-dideoxy-4-methylamino-D-galactose (thomosamine), to the C-5 hydroxyl group of the aglycone[7][8].

-

Second Glycosylation: PdmQ then transfers a D-xylose unit to the 3'-hydroxyl group of the first sugar, completing the disaccharide chain[7][8].

The genes for the biosynthesis of these deoxysugars are also present within the gene cluster[1].

Experimental Methodologies

The elucidation of the benanomicin/pradimicin biosynthetic pathway has relied on a combination of classical genetics, molecular biology, and analytical chemistry techniques.

Early studies involved the random mutagenesis of the producing strains, such as Actinomadura verrucosospora subsp. neohibisca and Actinomadura sp. AB1236, using agents like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and UV irradiation. Mutants unable to produce the final product were then screened for the accumulation of biosynthetic intermediates[9]. These intermediates were isolated and their structures determined to piece together the biosynthetic sequence[10][11].

More targeted approaches have involved the specific inactivation of genes within the biosynthetic cluster to confirm their function. This is typically achieved through homologous recombination to create gene knockout mutants. For example, the inactivation of the ketosynthase genes prmA and prmB abolished pradimicin production, confirming the role of the cloned cluster in its biosynthesis[1][2]. Similarly, inactivation of the glycosyltransferase genes pdmS and pdmQ led to the accumulation of the aglycone and a monoglycosylated intermediate, respectively, thereby defining their sequential roles[7][8].

The heterologous expression of subsets of biosynthetic genes in a host strain, such as Streptomyces coelicolor, that does not produce the compound of interest, has been instrumental in characterizing the function of individual enzymes and enzyme combinations[3].

Feeding experiments with labeled precursors or biosynthetic intermediates to wild-type or mutant strains can help to map the biosynthetic pathway. For instance, feeding various aglycone analogs to blocked mutants of pradimicin and benanomicin producers helped to identify true intermediates that could be converted to the final products[1].

Quantitative Data

While detailed kinetic data for most enzymes in the this compound pathway are not available, some studies have reported production yields from engineered strains.

Table 2: Production Titers from Heterologous Expression and Metabolic Engineering Studies

| Strain/Condition | Product(s) | Titer (mg/L) | Reference |

| S. coelicolor CH999 expressing minimal PKS and early tailoring enzymes | Benzo[a]naphthacene quinone intermediate G-2A | 48.8 ± 3.2 | [3] |

| S. coelicolor CH999 expressing G-2A pathway + pdmN (D-alanine ligase) | JX137a (alanylated G-2A) | 31.9 ± 3.1 | [3] |

| A. hibisca wild-type | Pradimicin | 8.5 (non-optimized) | |

| A. hibisca ASA (engineered strain) with oleate feeding | Pradimicin | ~50.8 (5.98-fold increase) | [12] |

Note: Data for pradimicin are included as a proxy for this compound production potential due to the similarity of their biosynthetic pathways.

Conclusion

The biosynthesis of this compound is a complex process involving a type II polyketide synthase and a suite of tailoring enzymes, including hydroxylases, methyltransferases, an amino acid ligase, and glycosyltransferases. While the overall pathway has been largely elucidated through studies on the closely related pradimicin antibiotics, further research is needed to fully characterize the individual enzymes and their regulatory networks. A deeper understanding of this biosynthetic machinery will enable the rational engineering of the pathway to produce novel benanomicin analogs with improved therapeutic properties.

References

- 1. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 2. Cloning, sequencing, and characterization of the pradimicin biosynthetic gene cluster of Actinomadura hibisca P157-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic Actions of Tailoring Enzymes in Pradimicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cloning and nucleotide sequence of the putative polyketide synthase genes for pradimicin biosynthesis from Actinomadura hibisca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic actions of tailoring enzymes in pradimicin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Investigation of the Tailoring Steps in Pradimicin Biosynthesis" by Kandy L. Napan [digitalcommons.usu.edu]

- 7. Three enzymes involved in the N-methylation and incorporation of the pradimicin sugar moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic evidence for the involvement of glycosyltransferase PdmQ and PdmS in biosynthesis of pradimicin from Actinomadura hibisca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of the pradimicin family of antibiotics. I. Generation and selection of pradimicin-nonproducing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pradimicins M, N, O and P, new dihydrobenzo[a]naphthacenequinones produced by blocked mutants of Actinomadura hibisca P157-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of the pradimicin family of antibiotics. II. Fermentation, isolation and structure determination of metabolites associated with the pradimicins biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.korea.ac.kr [pure.korea.ac.kr]

Methodological & Application

Benanomicin B: A Tool for Investigating Fungal Cell Wall Mannans

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benanomicin B is an antifungal antibiotic that serves as a valuable tool for studying the intricate architecture of the fungal cell wall. While the precise mechanism of action for this compound is not as extensively studied as its analog, Benanomicin A, available evidence suggests that it likely interacts with the mannan components of the fungal cell wall. This interaction disrupts the cell wall's integrity, leading to fungal cell death. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of fungal cell wall biosynthesis and integrity, with a particular focus on its interaction with mannoproteins. It is important to note that there is currently no direct evidence to suggest that this compound inhibits specific enzymes involved in cell wall biosynthesis, such as β-1,3-glucan synthase.

Mechanism of Action

Benanomicins are a class of antibiotics known to bind to the mannan portion of the fungal cell wall.[1] This binding is essential for their antifungal activity.[1] The interaction is thought to disrupt the normal structure and function of the cell membrane, particularly in growing cells, leading to increased permeability and ultimately cell lysis.[2] Benanomicin A has been shown to preferentially kill budding yeast cells, suggesting a higher sensitivity during active cell growth and division.[3] Given the structural similarity between Benanomicin A and B, it is hypothesized that this compound shares this mannan-binding mechanism. This property makes this compound a useful probe for studying the role of mannans in fungal cell wall structure, function, and susceptibility to antifungal agents.

Data Presentation

The antifungal activity of this compound has been quantified against several fungal species. The following table summarizes the available Minimum Inhibitory Concentration (MIC) values.

| Fungal Species | MIC (µg/mL) |

| Cryptococcus neoformans F-10 | 1.56 |

| Candida pseudotropicalis F-2 | 6.25 |

| Candida krusei F-5 | 6.25 |

| Candida sp. Yu-1200 | 6.25 |

| Saccharomyces cerevisiae F-7 | 6.25 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method to determine the MIC of this compound against a target fungal species.

Materials:

-

This compound

-

Target fungal strain(s)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline (0.85% NaCl)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

-

Include a drug-free well (growth control) and a well with medium only (sterility control). The final concentration of DMSO should not exceed 1% and should be consistent across all wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions and the growth control well.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the drug-free growth control.

-

Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[4]

-

Protocol 2: Probing Fungal Cell Wall Mannans using this compound

This protocol is adapted from a method using Benanomicin A to purify mannans and can be used to investigate the interaction of this compound with the fungal cell wall.[5][6]

Materials:

-

This compound

-

Fungal cells of interest

-

0.2 M CaCl₂

-

0.2 M EDTA•2Na

-

0.01 M HCl

-

0.1 M NaOH

-

Centrifuge

-

Dialysis tubing

-

Lyophilizer

Procedure:

-

Preparation of Crude Cell Wall Extract:

-

Grow the fungal cells in an appropriate liquid medium and harvest by centrifugation.

-

Wash the cells with distilled water.

-

Perform a crude extraction of cell wall components (e.g., by autoclaving the cell suspension).

-

Centrifuge to remove cell debris and collect the supernatant containing the crude cell wall extract.

-

-

Precipitation of Mannan-Benanomicin B Complex:

-

Dissolve a known amount of the crude extract in distilled water.

-

Prepare a 0.2% (w/v) solution of this compound in 0.2 M CaCl₂.

-

Add the this compound solution to the crude extract with vigorous stirring. A precipitate of the this compound-mannan complex should form.

-

Incubate for 2 hours with stirring.

-

-

Isolation of the Complex:

-

Collect the precipitate by centrifugation (e.g., 1500 x g for 10 minutes).

-

Wash the pellet with 0.2 M CaCl₂ to remove unbound components.

-

-

Dissociation of the Complex and Mannan Recovery:

-

Resuspend the pellet in a solution of 0.2 M EDTA•2Na and 0.01 M HCl to chelate the Ca²⁺ and release the mannan.

-

Centrifuge to remove the precipitated this compound.

-

Neutralize the supernatant containing the mannan with 0.1 M NaOH.

-

-

Purification of Mannan:

-

Dialyze the supernatant against running tap water for 48 hours, followed by dialysis against distilled water.

-

Lyophilize the dialyzed solution to obtain the purified mannan fraction that interacts with this compound.

-

Visualizations

The following diagrams illustrate key concepts related to the fungal cell wall and the application of this compound.

Caption: Structure of the fungal cell wall and the proposed target of this compound.

Caption: Experimental workflow for probing fungal cell wall mannans using this compound.

Caption: Generalized Fungal Cell Wall Integrity (CWI) Signaling Pathway. Note: The direct activation by this compound is hypothesized.

References

- 1. Binding of benanomicin A to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of antifungal action of benanomicin A in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morphological alterations of Saccharomyces cerevisiae induced by benanomicin A, an antifungal antibiotic with mannan affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 5. Purification of Candida krusei mannan by using Benanomicin A [bio-protocol.org]

- 6. Presence of O‐glycosidically linked oligosaccharides in the cell wall mannan of Candida krusei purified with Benanomicin A - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Benanomicin B Delivery Systems in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benanomicin B is a potent antifungal and anti-HIV agent isolated from Actinomadura sp.[1]. However, its poor aqueous solubility presents a significant challenge for its application in research and potential therapeutic development[1]. This document provides detailed application notes and protocols for the preparation and characterization of two common drug delivery systems—polymeric nanoparticles and liposomes—to enhance the solubility and facilitate the in vitro study of this compound.

Due to the limited publicly available data on specific delivery systems for this compound, the following protocols and data are based on established methodologies for other poorly water-soluble antifungal drugs[2][3][4]. The provided quantitative data should be considered illustrative examples to guide researchers in their formulation development and characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the successful design of a suitable delivery system.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₄₂N₂O₁₈ | [1][3] |

| Molecular Weight | 826.76 g/mol | [1] |

| Solubility | Insoluble in water, Soluble in DMSO | [1] |

| Purity | >90% (HPLC) | [1] |

| Storage | -20°C | [3][5] |

I. Polymeric Nanoparticle Delivery System for this compound

Polymeric nanoparticles (PNPs) are colloidal systems that can encapsulate hydrophobic drugs like this compound, improving their aqueous dispersibility and providing controlled release[6][7]. Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, is a common choice for formulating nanoparticles[8].

A. Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol describes the nanoprecipitation (solvent displacement) method, a straightforward technique for preparing PLGA nanoparticles[9][10].

Materials:

-

This compound

-

Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

-

Acetone (organic solvent)

-

Polyvinyl alcohol (PVA) (stabilizer)

-

Deionized water

-

Magnetic stirrer

-

Rotary evaporator

-

Ultrasonic bath/probe sonicator

-

Centrifuge

Procedure:

-

Organic Phase Preparation:

-

Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

Aqueous Phase Preparation:

-

Prepare a 1% (w/v) PVA solution in deionized water by dissolving 1 g of PVA in 100 mL of water with gentle heating and stirring.

-

Allow the solution to cool to room temperature.

-

-

Nanoprecipitation:

-

Place 20 mL of the 1% PVA solution in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 600 rpm).

-

Slowly add the organic phase dropwise into the stirring aqueous phase using a syringe pump for a controlled addition rate.

-

A milky suspension of nanoparticles will form instantaneously.

-

-

Solvent Evaporation:

-

Continue stirring the suspension at room temperature for 4-6 hours in a fume hood to allow for the complete evaporation of acetone.

-

Alternatively, use a rotary evaporator at reduced pressure and a controlled temperature (e.g., 35°C) for faster solvent removal.

-

-

Nanoparticle Purification:

-

Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C to pellet the nanoparticles.

-

Discard the supernatant containing residual PVA and unencapsulated this compound.

-

Resuspend the nanoparticle pellet in deionized water and sonicate briefly to redisperse.

-

Repeat the centrifugation and washing step two more times to ensure the removal of impurities.

-

-

Final Formulation:

-

Resuspend the final nanoparticle pellet in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) or deionized water for storage or further characterization.

-

For long-term storage, nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).

-

B. Characterization of this compound-Loaded PLGA Nanoparticles

Proper characterization is essential to ensure the quality and performance of the nanoparticle formulation[5][11][12].

Table of Expected Characteristics:

| Parameter | Method | Expected Value |

| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 150 - 250 nm |